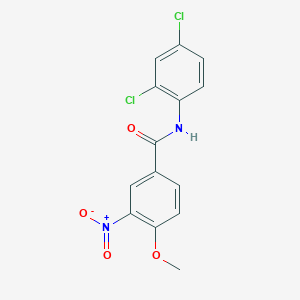

N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide

Beschreibung

Eigenschaften

Molekularformel |

C14H10Cl2N2O4 |

|---|---|

Molekulargewicht |

341.1 g/mol |

IUPAC-Name |

N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)18(20)21)14(19)17-11-4-3-9(15)7-10(11)16/h2-7H,1H3,(H,17,19) |

InChI-Schlüssel |

BLCZVNOLFVGOND-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: The synthesis of N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide involves several steps. One common synthetic route is as follows

Industrial Production: The compound is not produced on a large scale industrially, but it serves as an intermediate in the synthesis of other chemicals.

Analyse Chemischer Reaktionen

Reaktivität: N-(2,4-Dichlorphenyl)-4-methoxy-3-nitrobenzamid kann verschiedene Reaktionen eingehen

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Transformation ab.

Hauptprodukte: Die Hauptprodukte hängen von der jeweiligen Reaktion ab. So liefert beispielsweise eine Reduktion die entsprechende Aminoverbindung.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide possesses significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes related to cancer progression and metastasis. For example, it was found to inhibit the activity of certain kinases involved in tumor growth, suggesting a pathway for therapeutic intervention .

Agricultural Applications

Fungicidal Properties

N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide has been explored for its fungicidal properties. It has been effective against various phytopathogenic fungi, making it a candidate for developing agricultural fungicides. The compound's ability to disrupt fungal cell wall synthesis is particularly noteworthy, as it can lead to effective control of fungal diseases in crops .

Pesticidal Activity

Beyond fungicidal applications, this compound has been tested for its insecticidal properties. Research indicates that it can act as a non-covalent inhibitor of acetylcholinesterase, an enzyme crucial for insect nervous system function. This mechanism presents a potential avenue for developing new insecticides that target pest species without harming beneficial insects .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide is essential for optimizing its applications. Modifications to the chemical structure can enhance its biological activity and selectivity. For example, varying substituents on the benzamide moiety can lead to compounds with improved potency against specific targets .

Case Studies

Wirkmechanismus

- The exact mechanism of action is not well-documented.

- It likely interacts with cellular targets due to its structural features (chlorinated phenyl, nitro, and methoxy groups).

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Andere Nitrophenylderivate, wie z. B. 2,4-Dinitrophenol (DNP) und 2,4-Dichloronitrobenzol.

Einzigartigkeit: Die einzigartige Kombination von Substituenten in N-(2,4-Dichlorphenyl)-4-methoxy-3-nitrobenzamid zeichnet es aus.

Denken Sie daran, dass die Anwendungen dieser Verbindung noch untersucht werden, und es sind weitere Forschungen erforderlich, um ihr Potenzial voll zu verstehen.

Biologische Aktivität

N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group, a methoxy group, and a nitro group attached to a benzamide moiety. This unique arrangement enhances its reactivity and potential interactions with various biological targets.

| Component | Description |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 299.12 g/mol |

| Functional Groups | Methoxy (-OCH), Nitro (-NO), Amide (-C(=O)NH) |

1. Anti-inflammatory Properties

Research indicates that N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide exhibits significant anti-inflammatory activity. It works by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in the inflammatory response. This inhibition can reduce the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it demonstrates notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

3. Anticancer Potential

In vitro studies have shown that N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide possesses cytotoxic effects against several human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxicity of this compound against five human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity .

Case Study 2: Enzyme Inhibition Studies

In another investigation, the compound was tested for its ability to inhibit key enzymes involved in metabolic processes. It showed promising results in inhibiting α-amylase and acetylcholinesterase (AChE), suggesting potential applications in managing diabetes and neurodegenerative diseases .

Toxicological Profile

Toxicity studies have indicated that N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide is relatively safe at therapeutic doses. No significant adverse effects were observed on hematological or biochemical parameters in animal models .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.